C188
Overview
Description
C188 is a synthetic organic compound known for its role as a STAT3 inhibitor. This compound has garnered attention in scientific research due to its ability to inhibit the phosphorylation and nuclear translocation of STAT3, a transcription factor involved in various cellular processes such as cell growth and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C188 involves multiple steps, starting from the appropriate naphthol and benzoic acid derivatives. The key steps include:
Formation of the naphthol derivative:
Sulfamoylation: The naphthol derivative is then reacted with a sulfonamide to introduce the sulfamoyl group.
Coupling with benzoic acid: The final step involves coupling the modified naphthol derivative with benzoic acid under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
C188 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxymethylsulfanyl group can be reduced to a thiol group.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
C188 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its role in inhibiting STAT3, which is implicated in various cancers and inflammatory diseases.
Medicine: Potential therapeutic agent for treating cancers that exhibit constitutive STAT3 activity.
Mechanism of Action
The compound exerts its effects by targeting the SH2 domain of STAT3, thereby inhibiting its phosphorylation at Tyr705. This prevents STAT3 from translocating to the nucleus and binding to DNA, ultimately inhibiting the transcription of genes involved in cell proliferation and survival. The inhibition of STAT3 activity leads to the induction of apoptosis in cancer cells that rely on constitutive STAT3 signaling .
Comparison with Similar Compounds
Similar Compounds
STAT3 Inhibitor VI (S3I-201): Another STAT3 inhibitor with a different chemical structure but similar biological activity.
STAT3 Inhibitor XIII (C188-9): A structurally related compound with enhanced potency and selectivity for STAT3.
STAT3 Inhibitor XVIII (BP-1-102): A potent inhibitor with a distinct mechanism of action.
Uniqueness
This compound is unique due to its specific targeting of the SH2 domain of STAT3 and its ability to induce apoptosis preferentially in cells with constitutively active STAT3. This selectivity makes it a valuable tool in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
4-[[3-(carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7S2/c21-17(22)10-28-16-9-15(13-3-1-2-4-14(13)18(16)23)20-29(26,27)12-7-5-11(6-8-12)19(24)25/h1-9,20,23H,10H2,(H,21,22)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIERPRDYPKVDJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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